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molecular formula C7H6ClF2NO B1455856 2-Chloro-4-(difluoromethoxy)aniline CAS No. 1247745-21-6

2-Chloro-4-(difluoromethoxy)aniline

Cat. No. B1455856
M. Wt: 193.58 g/mol
InChI Key: INMPKLBAJFDEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

N-Chlorosuccinimide (0.84 g, 6.28 mmol) was added to a solution of 4-(difluoromethoxy)aniline (1 g, 6.28 mmol) in acetonitrile (10 ml). The reaction was refluxed for 3 hours and then cooled to room temperature. The solvent was removed in vacuum and the residue purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to afford the title compound as a dark pink liquid (0.65 g, 53.4%). 1H NMR (500 MHz, CDCl3): δ 4.02 (s, 2H), 6.24 (t, J=74 Hz, 1H), 6.72 (d, J=8.7, 1H), 6.89 (dd, J=2.7 Hz, 8.8 Hz, 1H), 7.11 (d, J=2.6 Hz, 1H).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
53.4%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[F:9][CH:10]([F:19])[O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C(#N)C>[Cl:1][C:17]1[CH:18]=[C:12]([O:11][CH:10]([F:19])[F:9])[CH:13]=[CH:14][C:15]=1[NH2:16]

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 53.4%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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